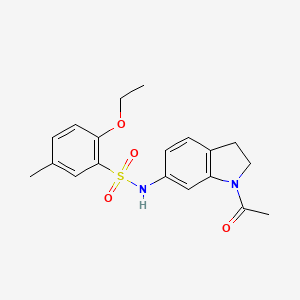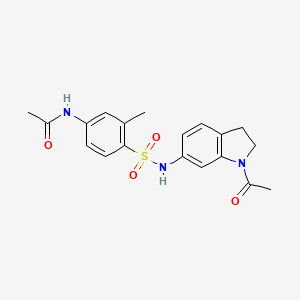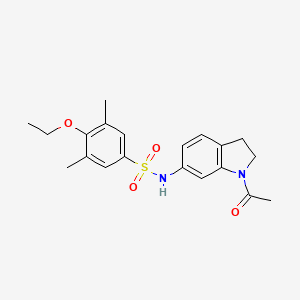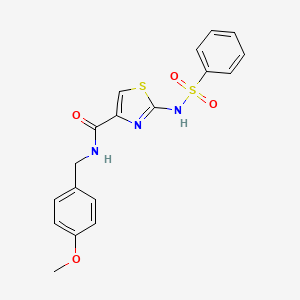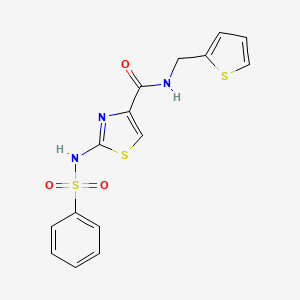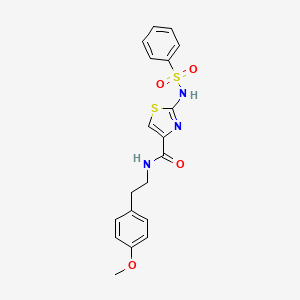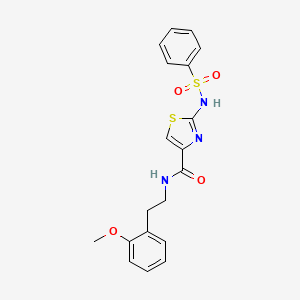
N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Descripción general
Descripción
N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide, also known as MPST, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide achieves this by binding to specific targets such as the mTOR complex 1 (mTORC1), the extracellular signal-regulated kinase (ERK), and the inhibitor of κB kinase (IKK).
Biochemical and Physiological Effects
N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been shown to have various biochemical and physiological effects such as inducing apoptosis, inhibiting angiogenesis, reducing oxidative stress, and suppressing inflammation. N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide achieves these effects by regulating the expression of various genes and proteins involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide in lab experiments include its high potency, specificity, and selectivity. N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the limitations of using N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide, including:
1. Investigating the potential of N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
2. Studying the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide to determine its optimal dosage, administration route, and toxicity profile.
3. Developing novel derivatives of N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide with improved potency and selectivity.
4. Exploring the use of N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide as a tool to study various signaling pathways and biological processes.
Conclusion
In conclusion, N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a promising chemical compound that has potential applications in various fields such as cancer therapy, neuroprotection, and inflammation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide and to develop it as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been extensively studied for its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells.
In neuroprotection, N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been shown to protect neurons from oxidative stress and neuroinflammation. N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide achieves this by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
In inflammation, N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and interleukin-6 (IL-6). N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide achieves this by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-17-10-6-5-7-14(17)11-12-20-18(23)16-13-27-19(21-16)22-28(24,25)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJKSSOXILEJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



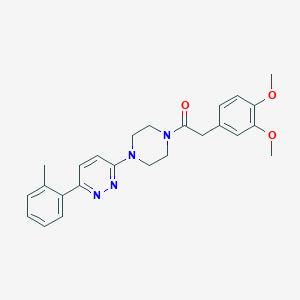

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3203454.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203467.png)
![6-methyl-5-((4-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3203472.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3203477.png)
![N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3203486.png)
